Commercial Purity Advantage Over Closest Commercially Available Analogs
Among commercial suppliers that provide a purity specification, MolCore offers 3-((4-chloronaphthalen-1-yl)oxy)azetidine at a purity of ≥98% (NLT), whereas competing vendors Leyan and Chemenu supply the same compound at 95% purity . This 3‑percentage‑point purity advantage translates to a lower burden of unidentified impurities in downstream biological or chemical applications.
| Evidence Dimension | Chromatographic purity (HPLC, area %) |
|---|---|
| Target Compound Data | ≥98% (NLT, MolCore) |
| Comparator Or Baseline | Leyan: 95%; Chemenu: 95% |
| Quantified Difference | +3 % absolute purity |
| Conditions | Vendor certificate-of-analysis specifications; exact HPLC method not disclosed |
Why This Matters
A 3% absolute purity increase can reduce total impurity burden by up to 60% (from 5% to 2% total impurities), which is critical for dose‑response assays where impurities may confound IC₅₀ determinations.
